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Compound of Interest

Compound Name: 3-Chloro-2-formylbenzoic acid

CAS No.: 169310-05-8

Cat. No.: B068129 Get Quote

Strategic Utilization in Heterocyclic Scaffold
Assembly[1]
CAS Number: 169310-05-8 Molecular Formula: C₈H₅ClO₃ Molecular Weight: 184.58 g/mol

IUPAC Name: 3-Chloro-2-formylbenzoic acid Synonyms: 6-Chloro-2-carboxybenzaldehyde;

3-Chlorophthalaldehydic acid[1]

Introduction & Chemical Identity
3-Chloro-2-formylbenzoic acid is a bifunctional aromatic building block characterized by an

ortho-formyl carboxylic acid motif. This structural arrangement imparts unique reactivity, most

notably ring-chain tautomerism. In solution, the compound exists in equilibrium between its

open aldehyde-acid form and its cyclic lactol form (4-chloro-3-hydroxyphthalide).

For medicinal chemists, this tautomerism is not merely a spectroscopic curiosity but a

leverageable feature. The open form presents a reactive electrophilic aldehyde for

condensation reactions (e.g., with hydrazines or amines), while the cyclic lactol form masks the

aldehyde, influencing solubility and stability during storage.
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Property Value Note

Appearance Off-white to pale yellow solid
Hygroscopic tendency due to

lactol formation.

Melting Point ~184–186 °C (Dec)
Decomposes upon melting;

range varies by lactol content.

Solubility DMSO, Methanol, THF
Poor solubility in non-polar

solvents (Hexane).

Acidity (pKa) ~3.0–3.5 (COOH)

Electron-withdrawing Cl

increases acidity vs. benzoic

acid.

Mechanistic Insight: Ring-Chain Tautomerism
Understanding the equilibrium between the open and cyclic forms is essential for reaction

planning. In the presence of Lewis acids or dehydrating agents, the equilibrium shifts.

Open Form (Reactive): Favored in basic aqueous media (as the carboxylate) or in the

presence of nucleophiles that trap the aldehyde.

Cyclic Form (Stable): Favored in solid state and acidic organic solvents.
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Figure 1: The dynamic equilibrium between the open aldehyde-acid and the cyclic

hydroxyphthalide.

Synthetic Routes[3][4][5]
Two primary strategies exist for synthesizing 3-Chloro-2-formylbenzoic acid. The choice

depends on scale and available precursors.
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Method A: Hydrolysis of 3-Chloro-2-
(dichloromethyl)benzoic Acid (Industrial)
This method utilizes 3-chloro-2-methylbenzoic acid (CAS 7499-08-3) as a starting material. It is

robust and scalable but requires careful handling of radical halogenation steps.

Radical Chlorination: The methyl group is exhaustively chlorinated using

or sulfuryl chloride (

) under UV irradiation to form the dichloromethyl intermediate.

Hydrolysis: The gem-dichloro group is hydrolyzed in aqueous acidic or basic media to yield

the aldehyde.

Method B: Regioselective Lithiation (Laboratory /
Precision)
For high-purity applications where isomer separation is difficult, directed ortho-lithiation is

preferred.

Precursor: 3-Chlorobenzoic acid.[2]

Reagent: Lithium diisopropylamide (LDA) or LiTMP (2.2 equivalents).

Mechanism: The carboxylate directs lithiation to the ortho position. The C2 position (between

Cl and COO⁻) is sterically crowded but electronically activated. However, lithiation often

occurs at C6 (less hindered). Note: To ensure C2 substitution, blocking groups or specific

directing groups (like amides) on the acid may be required, or starting from 2-bromo-3-

chlorobenzoic acid and performing halogen-lithium exchange.

Application: Synthesis of 5-Chlorophthalazin-1(2H)-
one
The most high-value application of CAS 169310-05-8 is its conversion into the phthalazinone

core, a scaffold ubiquitous in PARP inhibitors (e.g., analogs of Olaparib).
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Reaction Logic
The reaction with hydrazine is a double condensation.

Hydrazone Formation: Hydrazine attacks the highly reactive aldehyde (C2).

Cyclization: The distal nitrogen of the hydrazine attacks the carboxylic acid (or ester), closing

the ring.

Regiochemistry: Because the Cl is at position 3 of the benzene ring (ortho to the aldehyde),

it ends up at position 5 of the phthalazinone system.

Experimental Protocol
Objective: Synthesis of 5-chlorophthalazin-1(2H)-one.

Reagents:

3-Chloro-2-formylbenzoic acid (1.0 eq)

Hydrazine monohydrate (64% or 98%, 1.2 eq)

Ethanol (10 volumes)

Acetic acid (catalytic, 0.1 eq)

Step-by-Step Workflow:

Dissolution: Charge a round-bottom flask with 3-Chloro-2-formylbenzoic acid and Ethanol.

Stir at room temperature. The solid may not fully dissolve initially due to lactol formation.

Addition: Add Hydrazine monohydrate dropwise over 10 minutes. A slight exotherm will be

observed.

Reflux: Heat the mixture to reflux (80 °C) for 3–5 hours. The solution will clarify as the open

form reacts, followed by precipitation of the product.

Monitoring: Monitor by TLC (EtOAc/Hexane) or HPLC. Disappearance of the starting

material peak (RT ~3.5 min) and appearance of the product (RT ~4.2 min) confirms
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conversion.

Work-up: Cool the reaction mixture to 0–5 °C. The product, 5-chlorophthalazin-1(2H)-one,

will crystallize.

Isolation: Filter the solid. Wash the cake with cold ethanol (2x) and diethyl ether (1x) to

remove excess hydrazine.

Drying: Dry under vacuum at 45 °C.

Yield: Typically 85–92%.
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Figure 2: Synthetic pathway for the formation of the phthalazinone core.

Safety & Handling (MSDS Highlights)
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation

(H335).

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The aldehyde group is

susceptible to oxidation to the dicarboxylic acid (3-chlorophthalic acid) upon prolonged

exposure to air.

Incompatibility: Strong oxidizing agents, strong bases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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